7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Physicochemical property Lipophilicity tuning Scaffold optimization

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-52-5, synonym: 7-Methyl-5-azaindole-3-carboxylic acid) is a heterocyclic small-molecule building block characterized by a fused 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold bearing a carboxylic acid at the 3-position and a methyl substituent at the 7-position. The molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1000341-52-5
Cat. No. B1613181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
CAS1000341-52-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1NC=C2C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-10-3-6-7(9(12)13)4-11-8(5)6/h2-4,11H,1H3,(H,12,13)
InChIKeyUOORYHKUOBPHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-52-5): Core Physicochemical and Structural Baseline for Procurement Specification


7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-52-5, synonym: 7-Methyl-5-azaindole-3-carboxylic acid) is a heterocyclic small-molecule building block characterized by a fused 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold bearing a carboxylic acid at the 3-position and a methyl substituent at the 7-position [1]. The molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol [1]. Computed properties include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 66 Ų, and a complexity score of 220 [1]. This compound serves as a privileged scaffold intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and probe molecules targeting the colchicine-binding site and FGFR pathways [2][3].

Why 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Cannot Be Simply Replaced by Its Closest Analogs


The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold exhibits pronounced sensitivity to both the position of the carboxylic acid handle and the nature of peripheral substituents, making simple analog substitution unreliable without explicit re-validation [1]. A single methyl group addition at the 7-position shifts the computed XLogP3 from 0.5 (parent) to 0.9, altering lipophilicity and potentially affecting membrane permeability, protein binding, and pharmacokinetic profiles of downstream derivatives [2][3]. Furthermore, regioisomeric switching of the carboxylic acid from the 3- to the 2-position or changing the methyl substitution to the 4-position changes the molecular topology and hydrogen-bonding patterns, which directly impacts target engagement in ATP-binding pockets as demonstrated in kinase inhibitor SAR studies [1][4]. The quantitative evidence below establishes that these structural variations translate into measurable physicochemical shifts that justify precise compound selection.

Quantitative Differentiation Evidence: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vs. Closest Comparators


Lipophilicity Tuning: XLogP3 Shift of +0.4 vs. the Non-Methylated Parent Scaffold

The 7-methyl substituent on 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid increases the computed lipophilicity (XLogP3-AA) to 0.9, compared with 0.5 for the non-methylated parent compound 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 119248-43-0) [1][2]. This represents a +0.4 log unit increase, which is significant for modulating passive membrane permeability and protein binding in drug discovery programs. The TPSA remains constant at 66 Ų for both compounds, indicating that lipophilicity is tuned without altering polar surface area [1][2].

Physicochemical property Lipophilicity tuning Scaffold optimization

Molecular Complexity and Heavy Atom Count Differentiation vs. Non-Methylated Parent

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid possesses a molecular complexity score of 220 and a heavy atom count of 13, compared with a complexity of 195 and a heavy atom count of 12 for the non-methylated parent 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid [1][2]. The molecular weight is correspondingly higher at 176.17 g/mol vs. 162.15 g/mol [1][2]. These differences reflect the addition of one methyl carbon, which increases both the topological complexity and the potential for hydrophobic contacts in target binding sites.

Molecular complexity Fragment-based drug discovery Scaffold diversity

Regioisomeric Carboxylic Acid Positioning: 3-Carboxylic Acid vs. 2-Carboxylic Acid Isomer

The 3-carboxylic acid regioisomer (target compound, XLogP3 = 0.9, MW = 176.17) presents a different hydrogen-bonding vector and electronic environment compared to the 2-carboxylic acid isomer 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-65-4, XLogP3 = 0.8, MW = 162.15) [1][2]. In kinase inhibitor design, the position of the carboxylic acid handle dictates the geometry of amide bond formation and influences the orientation of appended pharmacophores within the ATP-binding pocket [3]. The 3-position carboxylic acid on the pyrrole ring places the derivatization handle closer to the pyridine nitrogen, potentially enabling distinct binding interactions compared to the 2-substituted analog.

Regioisomer comparison Carboxylic acid handle Derivatization site

Positional Methyl Isomer Comparison: 7-Methyl vs. 4-Methyl Substitution Pattern

The 7-methyl substitution pattern (target compound) and the 4-methyl substitution pattern (CAS 1000342-75-5) produce isomers with identical molecular formulas (C9H8N2O2), molecular weights (176.17 g/mol), and computed XLogP3 values (0.9) [1][2]. The key differentiation lies in the topological positioning of the methyl group: at the 7-position (pyridine ring, ortho to pyrrole nitrogen) vs. the 4-position (pyridine ring, meta to pyrrole nitrogen) [1][2]. In the context of kinase hinge-region binding, the 7-methyl group is closer to the pyridine nitrogen (N-5), which serves as the key hydrogen-bond acceptor in the ATP-binding site; this proximity can sterically modulate hinge-binding affinity and selectivity profiles [3].

Positional isomer Methyl substitution Scaffold topology

Class-Level Evidence: Pyrrolo[3,2-c]pyridine Scaffold Potency Against FMS Kinase and Colchicine-Binding Site

The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has demonstrated potent kinase inhibitory activity in published studies. A series of eighteen pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase yielded lead compounds with IC50 values of 30 nM and 60 nM, which were 3.2-fold and 1.6-fold more potent than the reference compound KIST101029 (IC50 = 96 nM) [1]. Additionally, a new series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines [2]. While the exact 7-methyl-3-carboxylic acid derivative was not the specific test compound in these studies, it serves as a direct synthetic precursor to the diarylamide and diarylurea series that produced these potencies [1].

Kinase inhibition FMS/CSF-1R Colchicine-binding site

Supporting Evidence: Azaindole Carboxylic Acids as HIV-1 Integrase Inhibitor Scaffolds

Azaindole carboxylic acids and azaindole hydroxamic acids have been reported as potent inhibitors of the HIV-1 integrase enzyme, with structure-activity relationship studies demonstrating that the azaindole carboxylic acid core is essential for metal-chelating interactions in the integrase active site [1]. The 5-azaindole (pyrrolo[3,2-c]pyridine) regioisomer specifically positions the carboxylic acid for optimal binding. While the published studies primarily explored N-substituted and 4-fluorobenzyl derivatives rather than the 7-methyl variant, the core scaffold has validated antiviral activity in cell-based assays, indicating that 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid represents an underexplored diversification point for antiviral drug discovery programs [1].

HIV-1 integrase Antiviral Azaindole scaffold

Recommended Application Scenarios for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Based on Quantitative Evidence


Scaffold Diversification for FMS/CSF-1R Kinase Inhibitor Lead Optimization

For medicinal chemistry teams optimizing diarylamide or diarylurea FMS kinase inhibitors, 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid provides a scaffold with enhanced lipophilicity (XLogP3 = 0.9 vs. 0.5 for the non-methylated parent) while maintaining the same TPSA of 66 Ų [1][2]. This property profile is valuable for tuning permeability without sacrificing polarity, a critical balance in kinase inhibitor design. The carboxylic acid at the 3-position serves as the amide coupling handle for installing diverse amine pharmacophores, following the same synthetic strategy that yielded the 30 nM FMS inhibitor compound 1r [3].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting the Colchicine-Binding Site

The 7-methyl-5-azaindole-3-carboxylic acid scaffold is an ideal fragment for FBDD programs targeting tubulin dynamics. Published work demonstrates that pyrrolo[3,2-c]pyridine derivatives potently inhibit tubulin polymerization at concentrations as low as 0.12 μM [4]. The 7-methyl substitution adds molecular complexity (score 220 vs. 195 for the parent) and a hydrophobic contact point without changing the hydrogen-bond donor/acceptor profile, providing an attractive fragment growth vector for optimizing interactions with the colchicine-binding pocket [1].

Regioisomeric SAR Exploration Around the ATP-Binding Site Hinge Region

Medicinal chemists seeking to explore SAR around the kinase hinge-binding region can use 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a precise building block that is structurally distinct from both the 2-carboxylic acid regioisomer (CAS 800401-65-4) and the 4-methyl positional isomer (CAS 1000342-75-5) [1][2][5]. The 7-methyl group is positioned ortho to the pyridine nitrogen that typically engages the kinase hinge, offering a steric probe for modulating hinge-binding affinity, while the 3-carboxylic acid provides the derivatization handle for attaching solvent-exposed or selectivity-conferring groups [6].

Antiviral Scaffold Diversification for HIV-1 Integrase and Emerging Viral Targets

Building on the validated HIV-1 integrase inhibitory activity of azaindole-3-carboxylic acid scaffolds, the 7-methyl variant provides an unexplored substitution vector for antiviral drug discovery [7]. The compound's computed properties (MW = 176.17, XLogP3 = 0.9, TPSA = 66 Ų) place it in favorable fragment-like chemical space for lead-like compound development, while the methyl group at the 7-position offers a subtle steric and lipophilic modification that can be leveraged to probe unexplored regions of the integrase active site or to modulate metabolic stability [1].

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